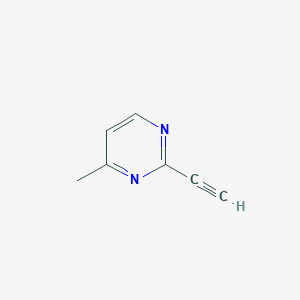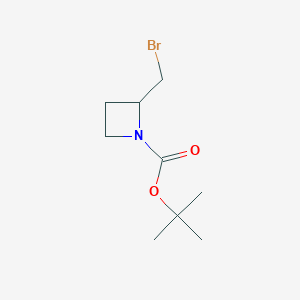
5-Fluoro-4-methylpyrimidine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a three-step procedure. Various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile (designated as 6a–6h) are prepared and screened in vitro for activity against Mycobacterium tuberculosis strain H37Rv .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methylpyrimidine-2-carbonitrile consists of a pyrimidine ring with a fluorine atom at position 5 and a methyl group at position 4. The carbonitrile group is attached at position 2 .
Scientific Research Applications
Chemical Structure and Reactivity
- H-D Exchange Studies: The reactivity of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives, closely related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, was studied for hydrogen-deuterium exchange under base catalysis. This study provides insights into the effects of structural modifications on chemical reactivity, particularly how the presence of fluorine atoms influences C-H acidity (Kheifets et al., 2004).
Synthesis and Molecular Structure
- Pyrimidine Synthesis: A research study explored the synthesis of various pyrimidine derivatives, demonstrating the versatility of pyrimidine structures like 5-Fluoro-4-methylpyrimidine-2-carbonitrile in generating diverse chemical compounds. This study highlights the potential for creating new molecules with specific chemical properties (Moneam et al., 2004).
- X-ray and Spectroscopic Analysis: Research on pyridine derivatives, closely related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, provides detailed structural insights through X-ray diffraction and spectroscopic methods. Such analyses are crucial for understanding the molecular structure and potential applications of these compounds (Tranfić et al., 2011).
Potential Therapeutic Applications
- Antibacterial Evaluation: Thiazolo[4,5-d]pyrimidines, which can be synthesized from compounds structurally similar to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, were evaluated for their antibacterial properties, suggesting potential medicinal applications (Rahimizadeh et al., 2011).
Fluorescence and Optical Properties
- Luminescent Study: The fluorescence properties of derivatives of 5-fluorouracil, related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, were studied, offering insights into the optical and electronic characteristics of these compounds (Ostakhov et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-4-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBNJWUCLYTKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methylpyrimidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)




![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
